molecular formula C6H6ClF3N4 B12817599 4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride

4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride

Cat. No.: B12817599
M. Wt: 226.59 g/mol
InChI Key: QJSJBAHRTVDEGH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride is a chemical compound that belongs to the class of trifluoromethyl-substituted pyrimidinesThe presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, making it a valuable building block in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6ClF3N4

Molecular Weight

226.59 g/mol

IUPAC Name

4-(trifluoromethyl)pyrimidine-5-carboximidamide;hydrochloride

InChI

InChI=1S/C6H5F3N4.ClH/c7-6(8,9)4-3(5(10)11)1-12-2-13-4;/h1-2H,(H3,10,11);1H

InChI Key

QJSJBAHRTVDEGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C(=N)N.Cl

Origin of Product

United States

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